molecular formula C8H16ClN3O B104589 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 128225-38-7

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Katalognummer: B104589
CAS-Nummer: 128225-38-7
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: MSCRZQUYAZXXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride (CAS: 128225-38-7) is an organic compound with the molecular formula C₈H₁₆ClN₃O and a molecular weight of 205.69 g/mol . Structurally, it consists of a piperidin-4-yl group linked to an imidazolidin-2-one ring, with a hydrochloride counterion. The compound is typically stored as a powder at room temperature and exhibits safety warnings related to skin/eye irritation and respiratory sensitivity (H315, H319, H335) . Its applications span pharmaceutical intermediates and chemical synthesis, though specific biological activities remain under investigation.

Eigenschaften

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRZQUYAZXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128225-38-7
Record name 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Boc-Protection of 4-Piperidone Hydrochloride

The synthesis typically begins with the protection of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 4-piperidone hydrochloride reacts with Boc₂O in aqueous acetone (5–20 mL/g solvent-to-substrate ratio) at room temperature for 24 hours. Sodium bicarbonate acts as a base, neutralizing HCl byproducts. This step achieves a 93% yield of N-tert-butoxycarbonyl-4-piperidone (Formula II), confirmed by ¹H NMR (δ 1.43 ppm for Boc methyl groups).

Optimization Insight : Increasing the solvent-to-substrate ratio beyond 20:1 marginally improves yield (≤2%) but complicates downstream concentration. Substituting acetone with THF or dioxane reduces yield to 85–88% due to incomplete Boc protection.

Reductive Amination to 4-Amino-1-Boc-piperidine

Formula II undergoes reductive amination with ammonia and sodium borohydride in ethanol. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes the reaction, facilitating imine formation. Key parameters include:

  • Ammonia concentration : 2M in ethanol achieves optimal imine intermediate stability.

  • Temperature control : Maintaining ≤30°C during NaBH₄ addition prevents over-reduction.

  • Workup : Post-reaction quenching with concentrated ammonia precipitates titanium complexes, which are filtered before ethyl acetate extraction.

This step yields 82% 4-amino-1-Boc-piperidine (Formula III), with residual titanium ≤0.1% by ICP-MS.

Coupling with 2-Chloronicotinic Acid

Formula III couples with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C for 6–8 hours. Potassium iodide (KI) accelerates the SNAr reaction, displacing chloride with the piperidine amine. After acidification (pH 4–5), 2-(4-aminopiperidin-1-yl)nicotinic acid (Formula IV) precipitates in 73% yield.

Side Reactions :

  • Esterification : ≤5% ethyl ester formation in ethanol solvents.

  • Dimerization : Suppressed by maintaining substrate concentrations ≤0.5M.

Cyclization via Curtius Rearrangement

Formula IV undergoes cyclization using diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux. The Curtius rearrangement forms the imidazolidinone ring, followed by Boc deprotection with HCl gas. This one-pot process achieves 78% yield of the target hydrochloride salt.

Critical Parameters :

ParameterOptimal ValueYield Impact
DPPA Equivalents1.2+12%
Reaction Time5 hours+8%
Temperature110°C+15%

Substituting DPPA with trichloroacetyl isocyanate reduces yield to 52% due to incomplete rearrangement.

Comparative Analysis of Industrial Methods

Traditional Phosgene-Based Cyclization

Early routes employed phosgene for cyclization, but challenges include:

  • Safety risks : Phosgene’s toxicity necessitates specialized equipment.

  • Byproducts : Chloroformates (≤20%) complicate purification.

  • Yield : 45–55% after chromatography.

Microwave-Assisted Synthesis

Microwave heating (150°C, 30 minutes) accelerates Boc deprotection but requires:

  • High-pressure reactors : Capital costs increase by 40%.

  • Scale-up limitations : Batch sizes restricted to ≤5 kg.

Purification and Characterization

Recrystallization Protocols

Final purification uses ethyl acetate/methanol (2:1 v/v), achieving ≥99.5% purity (HPLC). Key impurities:

  • Des-Boc intermediate : ≤0.3% (controlled via HCl gas flow rate).

  • Dimerized byproduct : ≤0.2% (suppressed by dilute reaction conditions).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.85–3.70 (m, 2H, piperidine H), 3.45–3.30 (m, 4H, imidazolidinone H).

  • HRMS (ESI+) : m/z 198.1342 [M+H]⁺ (calc. 198.1340).

Industrial Scalability and Environmental Impact

The disclosed method reduces waste by 60% compared to phosgene routes, with an E-factor of 18.2 (vs. 48.7 for traditional methods) . Solvent recovery (acetone, toluene) achieves 85% efficiency via distillation.

Analyse Chemischer Reaktionen

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Piperidin-

Biologische Aktivität

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14ClN3O\text{C}_8\text{H}_{14}\text{ClN}_3\text{O}

This compound features a piperidine ring and an imidazolidinone moiety, which are significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of imidazolidinones exhibit notable anticancer properties. For instance, a study highlighted that compounds structurally related to imidazolidinones showed promising activity against various cancer cell lines, including melanoma and breast cancer. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.021 µM to 2.69 µM against melanoma cell lines like SK-MEL-5 and B16-F10 .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound ASK-MEL-52.69Apoptosis induction
Compound BB16-F100.021Tubulin polymerization inhibition
Compound CMDA-MB-23119.9Cell cycle arrest

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle.
  • Tubulin Interaction : Some studies suggest that imidazolidinone derivatives interfere with microtubule dynamics, similar to known chemotherapeutics like paclitaxel .
  • Targeting Specific Pathways : The compound may also modulate signaling pathways involved in tumor growth and survival, although specific pathways remain to be fully elucidated.

Study on Melanoma Treatment

In a notable study, researchers synthesized various imidazolidinone derivatives and tested their cytotoxic effects against melanoma cell lines. One derivative exhibited an IC50 value of 0.021 µM against B16-F10 cells, demonstrating significant potency comparable to standard chemotherapeutics . The study concluded that structural modifications could enhance the anticancer activity of imidazolidinones.

Neuroprotective Effects

Another area of investigation revealed potential neuroprotective effects of piperidine-containing compounds. In vitro studies indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic role in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Aromatic Substituents (): Trifluoromethyl and trifluoromethoxy benzyl groups enhance hydrophobicity and electron-withdrawing effects, which may improve metabolic stability and target affinity .
  • Core Modification (): Replacing imidazolidin-2-one with a benzimidazolone ring introduces aromaticity, likely enhancing π-π stacking interactions in receptor-binding contexts .

Pharmacological Potential

  • Trifluoromethyl/Trifluoromethoxy Derivatives (): These groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier. The increased molecular weight (~363–379 g/mol) may limit oral bioavailability but improve target specificity .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride?

Answer: The synthesis typically involves coupling piperidin-4-amine derivatives with imidazolidin-2-one precursors. A common approach includes:

  • Step 1 : Reacting tert-butyl-protected piperidin-4-amine with an activated imidazolidin-2-one intermediate under basic conditions (e.g., NaHCO₃ in DMF).
  • Step 2 : Deprotection using HCl in dioxane to yield the hydrochloride salt.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC : C18 column, mobile phase: 0.1% TFA in H₂O/MeCN (gradient), retention time ~8.2 min .
  • NMR : Key signals include δ 3.2–3.5 ppm (piperidine CH₂), δ 4.1 ppm (imidazolidinone NH), and δ 1.4–1.8 ppm (piperidine CH₂) .
  • Mass Spectrometry : ESI-MS m/z 205.69 [M+H]⁺ confirms molecular weight .

Note : Discrepancies in melting points (e.g., conflicting reports between 116–118°C and RT stability) may arise from hydration states; always confirm via TGA .

Q. What are the critical storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Keep in sealed containers at room temperature (20–25°C) under inert gas (Ar/N₂) to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to H335 (respiratory irritation) and H319 (eye irritation) hazards .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Answer: Advanced strategies include:

  • Catalyst Screening : Pd-based catalysts (e.g., π-allylpalladium chloride) improve coupling efficiency in large-scale reactions .
  • Solvent Optimization : Replace DMF with THF or 1,2-dimethoxyethane to reduce side reactions .
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Case Study : A 35.2 kg batch achieved 91% yield using THF and NaHMDS at 25–50°C, followed by HCl-mediated crystallization .

Q. How should contradictory data on compound stability be resolved?

Answer: Discrepancies often stem from:

  • Hydration States : TGA/DSC analysis can distinguish anhydrous vs. monohydrate forms, which affect melting points .
  • pH Sensitivity : Stability studies in buffered solutions (pH 1–13) reveal degradation above pH 10 due to imidazolidinone ring opening .

Mitigation : Pre-formulation studies with excipients (e.g., cyclodextrins) enhance aqueous stability for biological assays .

Q. What advanced analytical techniques are suitable for detecting trace impurities?

Answer:

  • LC-MS/MS : Identifies impurities like 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (common byproduct; m/z 188.1) .
  • XRD : Resolves polymorphic variations affecting solubility and bioavailability .
  • ICP-OES : Detects residual metal catalysts (e.g., Pd < 10 ppm) .

Table : Impurity Profile (HPLC-UV)

ImpurityRetention Time (min)Acceptable Limit (%)
Starting material6.8≤0.5
Dehydration product10.1≤0.2

Q. What in vitro assays are appropriate for evaluating biological activity?

Answer:

  • Kinase Inhibition : Screen against PI3K/AKT/mTOR pathway targets using fluorescence polarization assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Note : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.